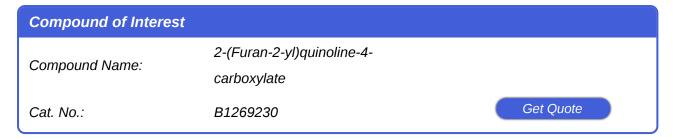


CAS number for 2-(2-furyl)quinoline-4-carboxylic acid

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An In-depth Technical Guide to 2-(2-furyl)quinoline-4-carboxylic acid

CAS Number: 20146-25-2

This technical guide provides a comprehensive overview of 2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal and analytical chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and biological activities.

Chemical Properties and Identifiers

2-(2-furyl)quinoline-4-carboxylic acid, also known as 2-Furan-2-yl-quinoline-4-carboxylic acid, is a quinoline derivative with the molecular formula C14H9NO3.[2][3][4]



Property	Value	Source
CAS Number	20146-25-2	[2][3][4][5]
Molecular Formula	C14H9NO3	[2][3][4][5]
Molecular Weight	239.23 g/mol	[2][3][5]
IUPAC Name	2-(furan-2-yl)quinoline-4- carboxylic acid	[5]
InChI Key	WWEKTFINADFAEC- UHFFFAOYSA-N	[5]
Canonical SMILES	C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O	[5]
Physical Form	Solid	
Purity	95%	

Synthesis

A common and effective method for the synthesis of 2-(2-furyl)quinoline-4-carboxylic acid involves the reaction of isatin and 2-acetylfuran in an alkaline medium.[1][6] This approach is a variation of the Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[7][8]

Experimental Protocol: Synthesis of 2-(2-furyl)quinoline-4-carboxylic acid

Materials:

- Isatin
- 2-acetylfuran
- Alkaline medium (e.g., potassium hydroxide in ethanol)

Procedure:



- Dissolve isatin in an alkaline medium.
- Add 2-acetylfuran to the solution.
- Reflux the reaction mixture. The reaction time may vary, but overnight reflux has been reported to be effective.[7][8]
- After cooling, the reaction mixture is typically acidified to precipitate the product.
- The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Characterization

The structural confirmation of synthesized 2-(2-furyl)quinoline-4-carboxylic acid is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Technique	Key Findings
¹ H-NMR Spectroscopy	The proton NMR spectrum is used to confirm the presence of protons on the quinoline and furan rings, as well as the carboxylic acid proton.[1][6]
¹³ C-NMR Spectroscopy	The carbon-13 NMR spectrum provides evidence for the carbon framework of the molecule, including the carbonyl carbon of the carboxylic acid.[1][6]
Mass Spectrometry	Mass spectral analysis confirms the molecular weight of the compound. The molecular ion peak is typically the base peak, indicating a stable structure. Common fragmentation pathways include the loss of a carboxyl group (-COOH).[1][6][9]

Electrochemical Analysis



Cyclic voltammetry has been employed to study the redox properties of 2-(2-furyl)quinoline-4-carboxylic acid.[1][6] These studies, often using a glassy carbon electrode, have shown that the electrode process is diffusion-controlled, with distinct oxidation and reduction peaks.[1][6]

Biological Activity

Quinoline derivatives are known for a wide range of pharmacological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12]

Anti-tuberculosis Activity

2-(2-furyl)quinoline-4-carboxylic acid has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1][6]

The anti-tuberculosis activity is commonly assessed using the Microplate Alamar Blue Assay (MABA) method.[1][6]

Procedure:

- A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are made in a 96-well microplate.
- A standardized inoculum of Mycobacterium tuberculosis is added to each well.
- The plates are incubated at 37°C.
- After the incubation period, Alamar Blue reagent is added to each well.
- The plates are further incubated to allow for color development.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

The results have shown that 2-(2-furyl)quinoline-4-carboxylic acid exhibits a good minimum inhibitory concentration (MIC) that is comparable to standard anti-tuberculosis drugs such as pyrazinamide, ciprofloxacin, and streptomycin.[1][6]

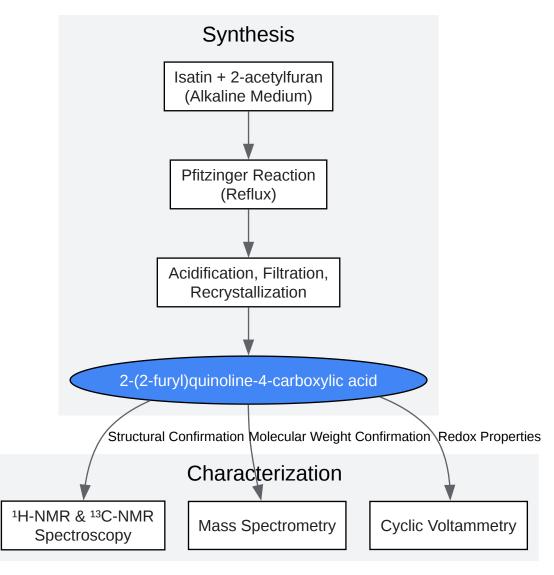


Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies have been performed. These studies help in visualizing the interaction between the compound and the active site of a target protein.[1] For 2-(2-furyl)quinoline-4-carboxylic acid, a binding energy of -9.3 kcal/mol has been calculated with a specific target protein, indicating a strong binding affinity.[1]

Visualizations Synthesis and Characterization Workflow

Synthesis and Characterization Workflow

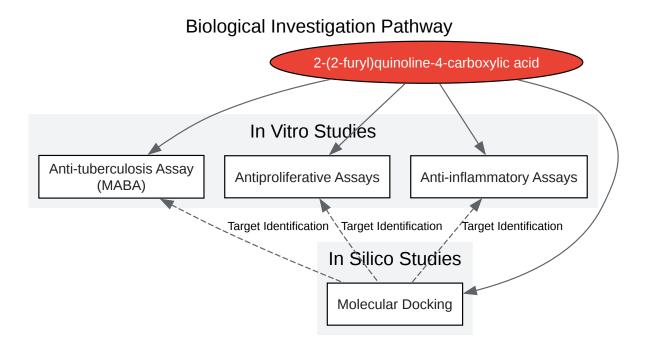




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Caption: Workflow for the synthesis and characterization of 2-(2-furyl)quinoline-4-carboxylic acid.

Potential Biological Investigation Pathway



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Caption: A logical pathway for the biological investigation of 2-(2-furyl)quinoline-4-carboxylic acid.

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